![molecular formula C23H16ClNO5S B2694792 (4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114886-49-5](/img/structure/B2694792.png)

(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

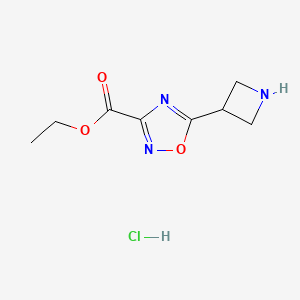

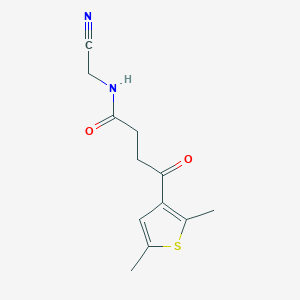

The compound contains several structural components including a 4-chlorophenyl group, a 2,3-dihydro-1,4-benzodioxin-6-yl group, and a 1,1-dioxido-4H-1,4-benzothiazin-2-yl group. These groups are common in various organic compounds and can contribute to the compound’s overall properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in its structure. For example, the benzodioxin group might undergo electrophilic aromatic substitution, while the benzothiazin group might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through various experimental techniques .Applications De Recherche Scientifique

Synthesis and Reactivity

The compound falls into categories of chemicals that are synthesized and studied for their unique reactivity towards various nucleophiles. For instance, Pouzet et al. (1998) described the synthesis of similar benzothiazine derivatives and explored their reactivity towards sulfur- and oxygen-containing nucleophiles under different conditions, which provides an easy two-step functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Crystal Structure Analysis

Research on structurally related compounds often focuses on determining the precise molecular and crystal structures to understand their physical and chemical properties better. For example, Takahashi (2011) redetermined the structure of a chlorophenyl methanone compound, revealing significant details about its molecular geometry and potential for disorder in the ethyl group (Takahashi, 2011).

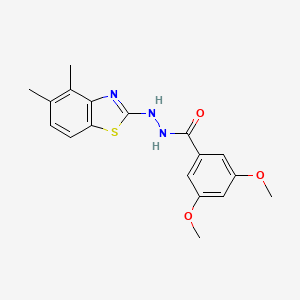

Molecular Docking and Biological Activity

Some studies utilize molecular docking to predict the interaction between synthesized compounds and biological molecules. Guhathakurta et al. (2017) conducted a study on a novel Schiff base ligand and its copper(II) dimer, which included molecular docking to understand its potential to bind to DNA. This approach helps in predicting the biological activity and potential therapeutic applications of new compounds (Guhathakurta, Basu, Purohit, Bandyopadhyay, Kumar, Chowdhury, & Naskar, 2017).

Environmental Implications

Karthik et al. (2021) synthesized and characterized a compound related to environmental science research, focusing on its thermal properties and potential environmental impact (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021). Such studies are essential for understanding how these compounds behave in natural settings and their stability under various environmental conditions.

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit cholinesterase enzymes , which play a crucial role in nerve signal transmission.

Mode of Action

It’s suggested that similar compounds interact with their targets, such as cholinesterase enzymes, leading to their inhibition .

Biochemical Pathways

The inhibition of cholinesterase enzymes can affect the cholinergic pathway, impacting nerve signal transmission .

Pharmacokinetics

Similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

Similar compounds have shown antibacterial activity, inhibiting bacterial biofilm growth .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-chlorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO5S/c24-16-7-5-15(6-8-16)23(26)22-14-25(18-3-1-2-4-21(18)31(22,27)28)17-9-10-19-20(13-17)30-12-11-29-19/h1-10,13-14H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAGHPAWFCMAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C=C(S(=O)(=O)C4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2694711.png)

![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)

![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one](/img/structure/B2694724.png)

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2694728.png)

![8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2694729.png)

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)